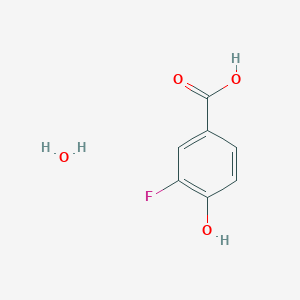

3-Fluoro-4-hydroxybenzoic Acid Hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-4-hydroxybenzoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3.H2O/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,(H,10,11);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUHMSLEPOZJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fischer Speier Esterification:

The carboxylic acid group of 3-Fluoro-4-hydroxybenzoic Acid can be readily esterified via the Fischer-Speier mechanism in the presence of an alcohol and a strong acid catalyst (e.g., H₂SO₄). libretexts.orgmasterorganicchemistry.com

The mechanism involves several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. libretexts.org

Deprotonation: The protonated ester is then deprotonated (often by a molecule of the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst. libretexts.org

Amide Formation Via Coupling Agents:

The formation of amides from 3-Fluoro-4-hydroxybenzoic Acid is efficiently carried out using peptide coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). researchgate.net These reagents activate the carboxylic acid for nucleophilic attack by an amine.

The general mechanism using HBTU involves:

Activation of the Carboxylic Acid: The carboxylate (formed by deprotonation of the carboxylic acid with a mild base) attacks the electrophilic carbon of HBTU.

Formation of an Active Ester: This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form an activated HOBt (hydroxybenzotriazole) ester.

Nucleophilic Attack by Amine: The amine then attacks the carbonyl carbon of this activated ester.

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses, eliminating HOBt as a leaving group, to form the stable amide bond.

This method is mild and minimizes side reactions, making it a preferred strategy for synthesizing amide derivatives of 3-Fluoro-4-hydroxybenzoic Acid.

| Reaction Type | Reactants | Reagents/Catalysts | Key Mechanistic Steps | Product(s) |

| Demethylation | 3-Fluoro-4-methoxybenzoic acid | HBr, Acetic Acid | Protonation, SN2 attack by Br⁻ | 3-Fluoro-4-hydroxybenzoic acid, Methyl bromide |

| Esterification | 3-Fluoro-4-hydroxybenzoic acid, Alcohol | H₂SO₄ (catalyst) | Protonation of C=O, Nucleophilic attack by alcohol, Elimination of H₂O | Ester, Water |

| Amidation | 3-Fluoro-4-hydroxybenzoic acid, Amine | HBTU, Base (e.g., DIPEA) | Activation of COOH with HBTU, Formation of active ester, Nucleophilic attack by amine | Amide, HOBt, Tetramethylurea |

| Carboxylation | 4-Fluorophenol | 1. KOH2. CO₂3. H⁺ | Formation of phenoxide, Electrophilic attack by CO₂, Tautomerization | 3-Fluoro-4-hydroxybenzoic acid |

Advanced Structural Elucidation and Solid State Chemistry of 3 Fluoro 4 Hydroxybenzoic Acid Hydrate

Single-Crystal X-ray Diffraction Analysis

A definitive single-crystal X-ray diffraction (SCXRD) analysis of 3-Fluoro-4-hydroxybenzoic acid hydrate (B1144303) has not been reported in the accessible literature. Such an analysis would provide precise atomic coordinates, bond lengths, and bond angles, forming the bedrock of a complete structural description. In its absence, a hypothetical analysis can be constructed based on the known structures of similar molecules, such as other fluorinated and hydroxylated benzoic acids.

For a putative crystal of 3-Fluoro-4-hydroxybenzoic acid hydrate, SCXRD would be employed to determine the unit cell parameters, space group, and the asymmetric unit's contents. This would unequivocally confirm the stoichiometry of the hydrate and the conformation of the acid molecule in the crystalline state.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (Common for benzoic acids) |

| a (Å) | 5-10 |

| b (Å) | 5-15 |

| c (Å) | 10-20 |

| β (°) | 90-110 (for Monoclinic) |

| Z | 4 |

| V (ų) | 500-1500 |

| Calculated Density (g/cm³) | 1.4-1.6 |

Note: This table is illustrative and based on typical values for related organic hydrates. Actual values would need to be determined experimentally.

Determination of Molecular Conformation in the Solid State

The molecular conformation of 3-Fluoro-4-hydroxybenzoic acid in a hydrated crystal lattice would be dictated by a balance of intramolecular and intermolecular forces. The carboxylic acid group is expected to be nearly coplanar with the benzene (B151609) ring to maximize π-conjugation. However, steric hindrance from the ortho-fluoro substituent and hydrogen bonding interactions with neighboring molecules, including the water of hydration, could lead to a slight torsion angle between the plane of the carboxylic acid group and the phenyl ring. Studies on related fluorobenzoic acids have shown that such dihedral angles are typically small.

Elucidation of Hydration Sphere and Water Molecule Interactions

The water molecule(s) in the hydrate would play a crucial role in the crystal structure, forming a "hydration sphere" around the organic acid. The oxygen atom of the water molecule is a proficient hydrogen bond acceptor, while its hydrogen atoms are effective donors. It is highly probable that the water molecule would be involved in a hydrogen-bonding network, bridging adjacent molecules of 3-Fluoro-4-hydroxybenzoic acid. Specifically, the water molecule could accept a hydrogen bond from the carboxylic acid's hydroxyl group and donate hydrogen bonds to the carbonyl oxygen of one acid molecule and the phenolic hydroxyl group of another.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular assembly of this compound would be dominated by a network of hydrogen bonds. The primary and most robust hydrogen bond motif anticipated is the carboxylic acid dimer, where two acid molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. However, the presence of water molecules could lead to alternative arrangements, such as a catemer chain where the water molecule acts as a bridge.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism refers to different crystal forms that are a result of hydration or solvation.

Investigation of Different Crystalline Forms

There are no specific studies on the polymorphism or pseudopolymorphism of this compound in the reviewed literature. The existence of a "hydrate" form, as suggested by some chemical suppliers, points towards at least one pseudopolymorph (the hydrate) in addition to the anhydrous form.

A systematic investigation would involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and characterization of the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Such studies would be crucial to identify any anhydrous polymorphs or different hydrated forms, each potentially possessing unique physical properties. A note from one supplier, TCI America, indicates that the hydrate may not be a stable, distinct crystalline form, as they are removing the "hydrate" designation from their product, suggesting it may be a variable hydrate or that the anhydrous form is hygroscopic.

Influence of Hydration on Crystalline Polymorphs

The study of crystalline polymorphs—different solid-state arrangements of the same chemical entity—is crucial for understanding the physical and chemical properties of a compound. For hydrated crystalline solids, the water molecules are an integral part of the crystal lattice, and their presence and interactions significantly influence the polymorphic landscape.

Currently, there is a lack of specific, peer-reviewed research detailing the crystalline polymorphs of this compound. While commercial suppliers list a "hydrate" form of this compound, the crystallographic data, such as unit cell parameters, space group, and the stoichiometry of water molecules, are not publicly documented. avantorsciences.comcalpaclab.com

In analogous compounds, such as m-hydroxybenzoic acid, multiple polymorphic forms have been identified, each with distinct stabilities and thermodynamic properties. nih.gov The formation of different polymorphs is often governed by crystallization conditions, including the solvent system, temperature, and rate of cooling. For a hydrated compound, the level of humidity and the water activity of the crystallization medium would be critical factors. The water molecules can form extensive hydrogen-bonding networks with the carboxylic acid and hydroxyl groups of the primary molecule, as well as with each other, leading to potentially complex and varied crystal packing arrangements.

Without experimental data from techniques such as single-crystal X-ray diffraction or powder X-ray diffraction, any discussion on the specific influence of hydration on the polymorphs of 3-Fluoro-4-hydroxybenzoic acid remains speculative. Further research is needed to isolate and characterize potential polymorphs and to create a detailed map of their solid-state structures.

Electron Diffraction and Scanning Probe Microscopy for Surface Characterization

The surface properties of a crystalline material are critical for its behavior in various applications, influencing factors such as dissolution rate, powder flow, and catalytic activity. Electron diffraction and scanning probe microscopy (SPM) are powerful techniques for probing these surface characteristics at the nanoscale.

Electron Diffraction: This technique is particularly suited for studying the crystallography of very small crystals or thin films. In the context of this compound, electron diffraction could be employed to determine the crystal structure of micro- or nanocrystalline samples that are not amenable to conventional X-ray diffraction. Gas-phase electron diffraction has been successfully used to determine the molecular structures of related compounds like 3-hydroxybenzoic acid and 4-hydroxybenzoic acid. nih.gov However, there are no published studies that apply electron diffraction techniques to the solid-state surface characterization of this compound. Such studies would be invaluable for identifying surface-specific crystal orientations, defects, and potential surface reconstructions that differ from the bulk structure.

Scanning Probe Microscopy (SPM): Techniques falling under the SPM umbrella, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), provide real-space images of surfaces with atomic or near-atomic resolution. For an organic molecular crystal like this compound, AFM would be particularly useful for:

Visualizing the surface morphology and topography.

Identifying and characterizing crystal growth steps and defects.

Potentially imaging the arrangement of individual molecules on the crystal surface.

Despite the potential of these techniques, a review of the scientific literature reveals no specific studies where electron diffraction or scanning probe microscopy have been used to characterize the surface of this compound. Research in this area would provide fundamental insights into the surface chemistry and physics of this compound.

Sophisticated Spectroscopic Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Analysis

NMR spectroscopy stands as a cornerstone in the structural analysis of 3-Fluoro-4-hydroxybenzoic Acid Hydrate (B1144303), providing unparalleled detail at the atomic level. Through the application of various NMR techniques, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.

High-Resolution ¹H NMR for Proton Environments

High-resolution proton (¹H) NMR spectroscopy allows for the precise mapping of the different proton environments within the 3-Fluoro-4-hydroxybenzoic Acid Hydrate molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) of the aromatic protons provide definitive evidence for the substitution pattern of the benzene (B151609) ring. The presence of labile protons from the hydroxyl, carboxylic acid, and water molecules can also be identified, often appearing as broad signals that can be confirmed by D₂O exchange experiments.

The aromatic region of the ¹H NMR spectrum is of particular interest. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two aromatic protons will also exhibit characteristic splitting patterns, allowing for unambiguous assignment.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.70 - 7.85 | m | |

| Aromatic CH | 7.05 - 7.20 | m | |

| Phenolic OH | ~9.8 | br s | |

| Carboxylic Acid OH | ~12.5 | br s | |

| Water H₂O | Variable | s |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. chemicalbook.com Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of their electronic environment. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The other aromatic carbons will also show smaller couplings to the fluorine atom.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167 |

| C-F | ~155 (d, ¹JCF ≈ 245 Hz) |

| C-OH (Phenolic) | ~148 |

| Aromatic CH | 115 - 130 |

| C-COOH | ~122 |

Note: The chemical shifts are approximate and can vary depending on the solvent. "d" indicates a doublet due to C-F coupling.

¹⁹F NMR for Unique Fluorine Environment Probing and Spin-Spin Coupling Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides direct information about the electronic environment of the fluorine atom. nih.govresearchgate.net For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons, providing further confirmation of the structure. The magnitude of these proton-fluorine coupling constants (JHF) can provide insights into the through-bond and through-space interactions. icpms.cz

Solid-State NMR for Crystal Lattice and Hydrate Interactions

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of crystalline materials like this compound. nih.gov Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei within the crystal lattice. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to enhance the signals of low-abundance nuclei like ¹³C and provide information about the connectivity and proximity of different atoms. researchgate.net

Specifically for the hydrate, ssNMR can be used to:

Determine the number of non-equivalent molecules in the crystal's asymmetric unit.

Probe the nature of the hydrogen bonding network involving the water molecule, the carboxylic acid, and the phenolic hydroxyl group.

Characterize the packing of the molecules in the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound and the nature of the intermolecular interactions, particularly hydrogen bonding.

Analysis of Functional Group Vibrations and Hydrogen Bonding Signatures

The IR and Raman spectra of this compound are characterized by a series of absorption and scattering bands corresponding to the vibrational modes of its constituent functional groups. researchgate.net The positions and shapes of these bands are highly sensitive to the molecular environment and intermolecular forces.

Key vibrational modes and their expected frequencies include:

O-H Stretching: The presence of multiple hydroxyl groups (carboxylic acid, phenol (B47542), and water) leads to a broad and complex absorption band in the high-frequency region of the IR spectrum (typically 3500-2500 cm⁻¹). The significant broadening is a hallmark of strong hydrogen bonding. nih.gov The carboxylic acid O-H stretch is often a very broad feature underlying the sharper peaks from the phenolic and water O-H stretches.

C=O Stretching: The carbonyl group of the carboxylic acid gives rise to a strong, sharp absorption band in the region of 1700-1660 cm⁻¹. The exact position of this band is influenced by the extent of hydrogen bonding to the carbonyl oxygen.

C-F Stretching: A characteristic absorption band for the C-F bond is expected in the region of 1280-1100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

Water Bending: The bending vibration of the water of hydration is expected to appear around 1630 cm⁻¹.

Elucidation of Hydration Effects on Vibrational Modes

The presence of water of hydration in the crystal lattice of this compound significantly influences its vibrational spectrum, as observed through Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The water molecules engage in hydrogen bonding with the carboxylic acid and phenolic hydroxyl groups, leading to characteristic shifts in their vibrational frequencies compared to the anhydrous form.

Detailed vibrational analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the assignment of specific vibrational modes. The key vibrational signatures are associated with the O-H, C=O, C-F, and C-O functional groups.

O-H Stretching: In the anhydrous state of similar benzoic acid derivatives, the O-H stretching vibrations of the carboxylic acid group typically appear as a broad band in the region of 3300-2500 cm⁻¹. For the phenolic O-H group, a sharper band is generally observed between 3500-3200 cm⁻¹. sigmaaldrich.com The formation of hydrogen bonds with water molecules in the hydrate leads to a noticeable red-shift (a shift to lower wavenumbers) and broadening of these O-H stretching bands. This phenomenon is a direct consequence of the weakening of the O-H bonds upon interaction with water.

C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band typically found in the 1710-1680 cm⁻¹ region for aromatic carboxylic acids. sigmaaldrich.com Hydration can cause a slight shift in this band's position due to the alteration of the electronic environment around the carbonyl group through hydrogen bonding.

C-F and C-O Stretching: The C-F stretching vibration is expected to produce a strong absorption in the 1270-1100 cm⁻¹ range. sigmaaldrich.com The C-O stretching vibrations of the carboxylic acid and the phenolic group appear in the 1320-1210 cm⁻¹ region. sigmaaldrich.com While the effect of hydration on these specific modes is generally less pronounced than on the O-H stretches, subtle shifts can still be observed, providing further structural information.

The table below summarizes the expected vibrational frequencies for this compound, based on data from analogous compounds and the established effects of hydration.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid) | -COOH | 3300 - 2500 (very broad) | The broadness is indicative of strong hydrogen bonding, which is further enhanced in the hydrate form. |

| O-H Stretch (Phenolic) | Phenolic -OH | 3500 - 3200 (sharp) | The presence of water of hydration is expected to cause a red-shift in this vibrational mode. sigmaaldrich.com |

| C=O Stretch | -COOH | 1710 - 1680 (strong, sharp) | The position of this band is sensitive to the degree of hydrogen bonding involving the carbonyl oxygen. sigmaaldrich.com |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | These vibrations are characteristic of the aromatic system. |

| C-O Stretch | -COOH and Phenolic -OH | 1320 - 1210 | These bands can provide information about the conformation of the carboxylic acid and phenol groups. sigmaaldrich.com |

| C-F Stretch | C-F | 1270 - 1100 (strong) | This strong absorption is a key indicator of the fluorine substitution on the aromatic ring. sigmaaldrich.com |

| Aromatic C-H Bending | Benzene Ring | 900 - 675 | These out-of-plane bending vibrations can give clues about the substitution pattern of the benzene ring. |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 3-Fluoro-4-hydroxybenzoic Acid, which has a molecular weight of 156.11 g/mol , electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion ([M]⁺) at an m/z of approximately 156. sigmaaldrich.comuni.lu

The fragmentation of the molecular ion provides valuable structural information. For carboxylic acids, common fragmentation pathways involve the loss of small, stable neutral molecules or radicals. sigmaaldrich.com In the case of 3-Fluoro-4-hydroxybenzoic Acid, the following fragmentation patterns are anticipated:

Loss of a Hydroxyl Radical (-OH): Cleavage of the C-O bond in the carboxylic acid group would result in the loss of an OH radical (mass of 17), leading to a prominent fragment ion at m/z 139. This acylium ion is resonance-stabilized.

Loss of a Carboxyl Group (-COOH): The loss of the entire carboxyl group (mass of 45) is another characteristic fragmentation pathway for benzoic acids, which would produce a fragment ion at m/z 111. sigmaaldrich.com

Decarboxylation followed by loss of CO: The molecular ion can also undergo decarboxylation (loss of CO₂) to give an ion at m/z 112, which can then lose a carbon monoxide (CO) molecule to yield a fragment at m/z 84.

Predicted mass spectrometry data from computational tools can further aid in the interpretation of experimental spectra. The table below shows predicted m/z values for various adducts of 3-fluoro-4-hydroxybenzoic acid. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 157.02956 |

| [M+Na]⁺ | 179.01150 |

| [M-H]⁻ | 155.01500 |

| [M+NH₄]⁺ | 174.05610 |

| [M+K]⁺ | 194.98544 |

| [M+H-H₂O]⁺ | 139.01954 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like the aromatic ring in this compound. Substituted benzoic acids typically exhibit characteristic absorption bands in the UV region arising from π → π* transitions of the aromatic system.

For comparison, p-hydroxybenzoic acid in various solvents shows absorption maxima that are influenced by the solvent polarity and pH. nist.govresearchgate.net It is expected that this compound will also exhibit distinct absorption bands corresponding to π → π* transitions. The hydration state can also subtly affect the λmax values due to solvent-solute interactions. The electronic transitions are generally not significantly altered by hydration, but shifts in λmax can occur due to changes in the local environment of the chromophore.

The expected electronic transitions for this compound are summarized in the table below, with λmax ranges inferred from data on similar substituted benzoic acids.

| Transition Type | Chromophore | Expected λmax Range (nm) | Notes |

| π → π | Benzene Ring | 200 - 230 | This corresponds to a high-energy transition within the aromatic system. |

| π → π | Benzene Ring | 240 - 290 | This lower-energy transition is often more sensitive to the nature and position of substituents on the benzene ring. The presence of both electron-donating and electron-withdrawing groups can lead to a bathochromic (red) shift. |

| n → π | Carbonyl Group | > 300 (weak) | This transition, involving the non-bonding electrons of the carbonyl oxygen, is often weak and may be obscured by the stronger π → π transitions. |

Computational and Theoretical Investigations of 3 Fluoro 4 Hydroxybenzoic Acid Hydrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-Fluoro-4-hydroxybenzoic Acid Hydrate (B1144303) at the atomic level. These methods model the electronic and geometric structure of the molecule with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Fluoro-4-hydroxybenzoic Acid Hydrate, DFT calculations can determine the electron density distribution, molecular orbitals, and electrostatic potential. These calculations help in understanding the molecule's reactivity. For instance, the regions of high electron density, such as around the oxygen atoms and the π-system of the benzene (B151609) ring, are indicative of sites prone to electrophilic attack. researchgate.net

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant descriptor of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In studies of similar phenolic compounds, DFT has been effectively used to calculate these electronic properties, providing insights into their chemical behavior. researchgate.net

The presence of rotatable bonds, such as the one connecting the carboxylic acid group to the benzene ring, allows for the existence of different conformers of 3-Fluoro-4-hydroxybenzoic Acid. Conformer analysis, often performed using DFT methods, aims to identify all possible stable conformations and determine their relative energies. rsc.org For example, a computational study on 3-hydroxybenzoic acid revealed the existence of two stable planar conformers, with the global minimum conformation being identified through energy calculations. rsc.org

Energy minimization studies are performed to find the most stable geometric structure of the molecule, corresponding to the lowest point on the potential energy surface. For this compound, this would involve optimizing the geometry of the acid molecule along with the associated water molecule(s), considering the hydrogen bonding interactions between them. Such studies on related molecules have successfully predicted the most stable conformations, which were then confirmed experimentally. chemdad.com The stability of different conformers is influenced by intramolecular hydrogen bonds and steric effects.

Below is an illustrative data table showing a hypothetical conformer analysis for 3-Fluoro-4-hydroxybenzoic Acid, based on methodologies applied to similar compounds.

Table 1: Hypothetical Relative Energies of 3-Fluoro-4-hydroxybenzoic Acid Conformers This table is illustrative and based on computational methods used for similar benzoic acid derivatives.

| Conformer | Torsional Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0° | 0.00 | 75.8 |

| 2 | 180° | 0.85 | 24.2 |

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is employed to calculate the nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For this compound, one could predict the ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.net Comparing the calculated shifts with experimental spectra aids in the structural elucidation and assignment of signals. researchgate.net

IR and Raman Spectroscopy: The vibrational frequencies for Infrared (IR) and Raman spectra can be calculated using DFT. acs.org These calculations provide a set of vibrational modes and their corresponding intensities. The predicted spectra for the monomer and potential dimer forms, as well as the hydrated complex, can be compared with experimental FT-IR and FT-Raman spectra. researchgate.netacs.org This comparison helps in assigning the vibrational bands to specific functional groups and understanding the effects of fluorination and hydration on the vibrational modes. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Benzoic Acid Derivative This table is illustrative and demonstrates the typical correlation achieved in studies of similar molecules.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3350 | 3365 | Hydroxyl stretch |

| ν(C=O) | 1685 | 1692 | Carbonyl stretch |

| ν(C-F) | 1250 | 1258 | Carbon-Fluorine stretch |

| δ(O-H) | 1440 | 1445 | Hydroxyl bend |

Molecular Dynamics Simulations for Hydrate Stability and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into the stability of the hydrate structure and the dynamics of the interactions between the acid and water molecules. nih.gov

By simulating the molecule in a box of explicit water molecules, one can observe the formation and breaking of hydrogen bonds over time. nih.gov This is crucial for understanding how the water of hydration is bound and the dynamics of its exchange with bulk solvent molecules. researchgate.net MD simulations can also be used to calculate thermodynamic properties such as the free energy of hydration, which quantifies the stability of the hydrate. Studies on the hydration of similar ions and molecules have successfully characterized the structure and dynamics of their hydration shells. researchgate.netresearchgate.net

Theoretical Studies on Protonation/Deprotonation Equilibria and pKa Prediction

The acidity of 3-Fluoro-4-hydroxybenzoic Acid, characterized by its pKa value, is a critical parameter influencing its behavior in solution. Theoretical methods can be used to predict the pKa values corresponding to the deprotonation of the carboxylic acid and phenolic hydroxyl groups.

These predictions are often based on calculating the Gibbs free energy change for the deprotonation reaction in a solvent model, commonly using a combination of DFT and a continuum solvation model. researchgate.net The accuracy of these predictions can be enhanced by using established linear relationships or more complex transformations that correlate theoretical and experimental pKa values. researchgate.net For instance, studies on 4-hydroxybenzoic acid have successfully used computational methods to determine its pKa values in various solvent mixtures. researchgate.netnih.gov A predicted pKa for the carboxylic group of 3-Fluoro-4-hydroxybenzoic acid is approximately 4.23. chemdad.com

Table 3: Predicted pKa Values for Hydroxybenzoic Acids This table includes predicted and literature values for related compounds to illustrate the application of theoretical pKa prediction.

| Compound | Group | Predicted pKa | Experimental pKa |

| 3-Fluoro-4-hydroxybenzoic Acid | -COOH | 4.23 chemdad.com | N/A |

| 4-Hydroxybenzoic Acid | -COOH | 4.58 researchgate.net | 4.58 researchgate.net |

| 4-Hydroxybenzoic Acid | -OH | 9.49 researchgate.net | 9.49 researchgate.net |

| Protocatechuic Acid | -COOH | 4.48 researchgate.net | 4.48 researchgate.net |

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of 3-Fluoro-4-hydroxybenzoic Acid, SAR modeling can be used to predict their potential biological activities based on calculated molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov By developing a mathematical model that links these descriptors to a known biological activity for a set of related compounds, the activity of new or untested derivatives can be predicted. For example, a QSAR study on p-hydroxybenzoic acid derivatives identified that their antimicrobial activity was related to specific molecular connectivity and shape indices. nih.gov This approach allows for the rational design of new compounds with potentially enhanced activity.

Chemical Reactivity and Derivatization Strategies

Esterification and Amidation Reactions

The carboxylic acid moiety of 3-fluoro-4-hydroxybenzoic acid is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating libraries of new chemical entities and for protecting the carboxyl group during subsequent reactions at other positions of the molecule.

Esterification can be achieved under both acidic and basic conditions. A common method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. For example, reacting 3-fluoro-4-hydroxybenzoic acid with methanol (B129727) and a catalytic amount of sulfuric acid, or with thionyl chloride in methanol, yields methyl 3-fluoro-4-hydroxybenzoate. Alternatively, base-catalyzed esterification, such as reacting the acid with an alkyl iodide like ethyl iodide in the presence of a base like cesium carbonate, can be employed to produce the corresponding ester.

Amidation reactions are crucial for introducing nitrogen-containing functionalities and for building peptide-like structures. These reactions typically proceed by activating the carboxylic acid. One pathway involves the use of a coupling agent, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), which facilitates amide bond formation with primary or secondary amines in the presence of a non-nucleophilic base. chemicalbook.com A more traditional method is the conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with an amine.

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Methanol, Sulfuric Acid (catalyst) | Methyl 3-fluoro-4-hydroxybenzoate |

| Esterification | Ethyl Iodide, Cesium Carbonate | Ethyl 3-fluoro-4-hydroxybenzoate |

| Amidation | Amine, HBTU, DIPEA | 3-Fluoro-4-hydroxybenzamide derivative |

| Amidation | Thionyl Chloride, then Amine | 3-Fluoro-4-hydroxybenzamide derivative |

Etherification and Alkylation Reactions

The phenolic hydroxyl group of 3-fluoro-4-hydroxybenzoic acid is readily available for etherification and alkylation, which can alter the steric and electronic properties of the molecule. The Williamson ether synthesis is a frequently used method for this purpose. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. To prevent unwanted reactions with the carboxylic acid, this group is often protected as an ester prior to etherification. For instance, methyl 3-fluoro-4-hydroxybenzoate can be reacted with various alkyl halides, such as propargyl bromide or benzyl (B1604629) bromide, in the presence of a base like potassium carbonate to yield the corresponding ether derivatives. The synthesis of 4-n-alkoxy-3-fluorobenzoic acids from 3-fluoro-4-hydroxybenzoic acid is a key application of this reaction. sigmaaldrich.com

Formation of Hydrazide and Schiff Base Derivatives

The derivatization of the carboxyl group can be extended to form hydrazides, which are important intermediates for synthesizing various heterocyclic compounds and other bioactive molecules. researchgate.net The reaction of an ester derivative of 3-fluoro-4-hydroxybenzoic acid, such as ethyl 3-fluoro-4-hydroxybenzoate, with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-fluoro-4-hydroxybenzohydrazide (B8646210).

These hydrazides can be further reacted with aldehydes or ketones to form Schiff bases, also known as hydrazones. These compounds contain an azomethine group (-C=N-NH-) and are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.net For example, the condensation of 3-fluoro-4-hydroxybenzohydrazide with an appropriate aldehyde would yield the corresponding N'-substituted-3-fluoro-4-hydroxybenzohydrazide (a Schiff base).

Functionalization of the Aromatic Ring

Modification of the aromatic ring itself provides another avenue for creating diverse derivatives of 3-fluoro-4-hydroxybenzoic acid.

The regiochemical outcome of electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, on the 3-fluoro-4-hydroxybenzoic acid ring is determined by the directing effects of the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The carboxylic acid group is a deactivating meta-director. The powerful activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the positions ortho to it (C5 and C3). However, the C3 position is already substituted with a fluorine atom. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For 3-fluoro-4-hydroxybenzoic acid, both the hydroxyl and the carboxylate (formed in the presence of a strong base) can act as DMGs. The carboxylate group, in particular, has been shown to be an effective DMG in unprotected benzoic acids. Depending on the reaction conditions and the base used (e.g., n-BuLi, s-BuLi/TMEDA), it is possible to achieve selective lithiation at the positions ortho to either the hydroxyl or the carboxylate group, leading to the introduction of an electrophile at a specific position on the ring.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity is a critical consideration in the derivatization of 3-fluoro-4-hydroxybenzoic acid due to the presence of multiple reactive sites.

At the Functional Groups : Reactions such as esterification and amidation are highly regioselective for the carboxylic acid, while etherification is selective for the phenolic hydroxyl group, especially when the carboxylic acid is protected.

On the Aromatic Ring : In electrophilic aromatic substitution, the regioselectivity is governed by the combined electronic effects of the substituents, with the hydroxyl group likely directing substitution to the C5 position. In Directed ortho Metalation, the choice of the directing group (hydroxyl vs. carboxylate) and the reaction conditions will determine the site of metalation and subsequent functionalization, offering a high degree of regiocontrol that can be different from that of electrophilic substitution.

Stereoselectivity becomes relevant when chiral reagents or catalysts are used in the derivatization process. For example, the esterification of 3-fluoro-4-hydroxybenzoic acid with a chiral alcohol, such as (S)-2-methylbutanol, would result in the formation of a chiral ester, (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate (B1203000). sigmaaldrich.com Similarly, in DoM, the use of chiral ligands can lead to enantioselective functionalization of the aromatic ring.

Reaction Mechanism Elucidation

The chemical behavior of 3-Fluoro-4-hydroxybenzoic Acid Hydrate is dictated by the interplay of its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the fluorine atom attached to the aromatic ring. The elucidation of its reaction mechanisms is crucial for optimizing synthetic routes to its derivatives and for understanding its role in various chemical transformations.

Synthesis via Demethylation of 3-Fluoro-4-methoxybenzoic Acid

One common route to 3-Fluoro-4-hydroxybenzoic Acid is the demethylation of its methoxy (B1213986) precursor, 3-fluoro-4-methoxybenzoic acid. researchgate.net This reaction is typically achieved by treatment with a strong acid, such as hydrogen bromide in acetic acid. Current time information in Kanpur, IN.

The mechanism proceeds via a nucleophilic attack of the bromide ion on the methyl group of the protonated ether.

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the methoxy group's oxygen atom by the strong acid (HBr). This step makes the methoxy group a better leaving group (methanol).

Nucleophilic Attack by Bromide: The bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic methyl carbon of the protonated ether.

SN2 Displacement: This attack occurs via an SN2 mechanism, leading to the cleavage of the O-CH₃ bond. The electrons from the C-O bond move to the oxygen atom.

Formation of Products: This results in the formation of 3-fluoro-4-hydroxybenzoic acid and methyl bromide as a byproduct. The phenolic hydroxyl group is regenerated, and the carboxylic acid function remains intact.

Electrophilic Aromatic Substitution in Precursor Synthesis

The synthesis of precursors to 3-Fluoro-4-hydroxybenzoic Acid, such as the carboxylation of 4-fluorophenol, involves electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group.

In the Kolbe-Schmitt reaction, for instance, a phenoxide ion (formed by treating the phenol (B47542) with a base) is more reactive towards electrophilic attack than the neutral phenol. Carbon dioxide acts as the electrophile.

Formation of the Phenoxide: The phenolic proton is abstracted by a base (e.g., potassium hydroxide).

Electrophilic Attack: The electron-rich aromatic ring of the phenoxide attacks the electrophilic carbon of the CO₂ molecule. Due to the directing effects of the -O⁻ and -F groups, the carboxylation occurs preferentially at the ortho position to the hydroxyl group (and meta to the fluorine).

Tautomerization: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, yielding the carboxylated product.

Derivatization Mechanisms

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

3-Fluoro-4-hydroxybenzoic acid hydrate (B1144303) serves as a crucial intermediate in the creation of a variety of complex organic molecules. Its utility is demonstrated in the preparation of specialized esters and ethers, which are often building blocks for larger, more functionalized compounds. For instance, it is a documented starting material for the synthesis of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate (B1203000) and various 4-n-alkoxy-3-fluorobenzoic acids. sigmaaldrich.comchemicalbook.com

The synthesis of the parent compound, 3-Fluoro-4-hydroxybenzoic acid, can be achieved through several methods. One common laboratory-scale preparation involves the demethylation of 3-fluoro-4-methoxybenzoic acid. sigmaaldrich.comchemicalbook.com Another documented synthesis starts from 4-fluorophenol, as detailed in the table below.

Table 1: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid

| Starting Material | Reagents | Reaction Steps | Yield |

|---|

This reactivity makes the compound a versatile tool for chemists to introduce a fluorinated phenolic moiety into a target structure, a common strategy in medicinal chemistry and materials science to fine-tune molecular properties. chemimpex.com

Building Block for Heterocyclic Compounds

The molecular architecture of 3-Fluoro-4-hydroxybenzoic acid, with its strategically placed functional groups, makes it a viable building block for the synthesis of heterocyclic compounds. The carboxylic acid and hydroxyl groups can undergo a variety of cyclization reactions with appropriate partners to form rings containing heteroatoms like oxygen, nitrogen, or sulfur.

While direct examples for 3-Fluoro-4-hydroxybenzoic acid are not extensively detailed in the literature, the chemistry of analogous fluorinated benzoic acids provides a clear precedent. For example, related building blocks are used to synthesize bicyclic heterocycles, which are common scaffolds in pharmaceuticals. The synthesis typically involves converting the carboxylic acid to a more reactive form, such as an ester or amide, which then participates in intramolecular or intermolecular cyclization reactions.

Precursor in the Development of Enzyme Inhibitors for Fundamental Research

In the field of biochemistry and medicinal chemistry research, 3-Fluoro-4-hydroxybenzoic acid has been identified as a key precursor for synthesizing molecules that can modulate the activity of specific enzymes. It is notably used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which have been identified as potent pan-inhibitors of KCa2/3 channels (small-conductance calcium-activated potassium channels). sigmaaldrich.comchemicalbook.com These channels are involved in various physiological processes, making their inhibitors valuable tools for fundamental research.

Furthermore, the isomeric compound 4-Fluoro-3-hydroxybenzoic acid is a documented starting material for creating potent inhibitors of β-arylsulfotransferase IV (β-AST-IV). chemicalbook.com This highlights the general utility of fluorinated hydroxybenzoic acids as scaffolds in inhibitor design. The fluorine atom can enhance binding affinity and metabolic stability, while the hydroxyl and carboxyl groups provide key interaction points with the enzyme's active site.

Table 2: Applications in Inhibitor Synthesis

| Precursor | Target Molecule/Class | Target Enzyme/Protein | Reference |

|---|---|---|---|

| 3-Fluoro-4-hydroxybenzoic acid | bis 3-fluoro-4-hydroxybenzoates | KCa2/3 channels | sigmaaldrich.comchemicalbook.com |

Integration into Supramolecular Assemblies and Co-Crystal Design for Material Science

The design of novel materials often relies on controlling how molecules arrange themselves in the solid state. This is the domain of supramolecular chemistry and co-crystal engineering, where non-covalent interactions like hydrogen bonds are used to build ordered structures. 3-Fluoro-4-hydroxybenzoic acid hydrate is an excellent candidate for this research due to its functional groups.

Application in Fluorescent Probes and Bioimaging Reagents (Excluding Clinical Efficacy)

The incorporation of fluorine into organic molecules is a widely used strategy in the development of fluorescent probes and bioimaging agents. The 19F nucleus is NMR-active and has a high gyromagnetic ratio, making it a sensitive reporter for magnetic resonance imaging (MRI) and spectroscopy studies in a biological environment that is otherwise devoid of fluorine. researchgate.net

However, while fluorinated compounds are of great interest in this area, specific research detailing the application of this compound itself as a fluorescent probe or bioimaging reagent is not prominent in the available literature. Its core structure does not possess intrinsic fluorescence. Therefore, its role would likely be as a building block, where it could be incorporated into a larger, fluorescent molecular system. In such a system, the fluorine atom could be used to modulate the electronic properties of the fluorophore or to serve as an NMR tag for multimodal imaging research.

Potential in Organic Electronics and Optoelectronic Materials

The field of organic electronics utilizes carbon-based molecules and polymers to create devices like light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. The properties of these materials are highly dependent on their molecular structure. Introducing fluorine atoms into conjugated organic materials is a key strategy for tuning their electronic characteristics. rsc.org

Fluorination tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This can facilitate electron injection and improve the material's resistance to oxidative degradation, potentially leading to more stable and efficient devices. Furthermore, intermolecular interactions involving fluorine can influence the solid-state packing of the molecules, which is critical for efficient charge transport. rsc.org

While direct application of this compound in this field is not established, its structure contains the key elements—a benzene (B151609) ring and a fluorine atom—that make it a promising precursor for more complex optoelectronic materials. Researchers could use it as a starting point to synthesize liquid crystals, conjugated polymers, or other advanced materials where its specific substitution pattern could impart desirable electronic and physical properties.

Biological Activity and Mechanistic Studies in Vitro and Microbial Systems

Investigation of Molecular Interactions with Biological Targets (e.g., Enzyme Inhibition Mechanisms)

Investigations into the molecular interactions of 3-Fluoro-4-hydroxybenzoic acid have identified it as an inhibitor of specific enzymes. Notably, it has been reported to be an inhibitor of β-ketoacyl CoA synthase, a critical enzyme involved in the biosynthesis of fatty acids. biosynth.com This inhibition suggests a potential role for the compound in disrupting microbial or cellular fatty acid production pathways.

Conversely, studies on its effect on ion channels have shown that 3-Fluoro-4-hydroxybenzoic acid has no significant blocking effects on the small/intermediate-conductance Ca2+-activated K+ channels (KCa3.1). plos.org This indicates a degree of specificity in its interactions with biological targets.

Table 1: Summary of Enzyme and Protein Interaction Studies

| Biological Target | Observed Effect | Reference |

|---|---|---|

| β-ketoacyl CoA synthase | Inhibition | biosynth.com |

| KCa3.1 Channels | No appreciable blocking effect | plos.org |

Studies on Antimicrobial Activity against Specific Microbial Strains (In Vitro)

General statements in chemical literature suggest that 3-Fluoro-4-hydroxybenzoic acid possesses antimicrobial properties. biosynth.com However, detailed in vitro studies quantifying this activity against specific microbial strains are not extensively available in publicly accessible research. Data such as Minimum Inhibitory Concentration (MIC) values, which are crucial for evaluating the potency and spectrum of antimicrobial agents, are not specified for this compound in the reviewed literature.

Table 2: Antimicrobial Activity Profile

| Property | Finding | Specific Data |

|---|---|---|

| Antimicrobial Activity | Reported to have general antimicrobial properties. biosynth.com | Data on specific microbial strains and Minimum Inhibitory Concentrations (MIC) are not readily available in the reviewed scientific literature. |

Metabolic Pathways and Biotransformation Studies in Microorganisms

In the context of microbial systems, 3-Fluoro-4-hydroxybenzoic acid is recognized as a metabolite of benzoate (B1203000). biosynth.com This indicates that microorganisms can process benzoate into this fluorinated derivative.

Furthermore, its role in biotransformation has been demonstrated in studies involving Escherichia coli. When supplemented in culture, E. coli can utilize 3-Fluoro-4-hydroxybenzoic acid to biosynthesize fluorinated aryl polyene (APE) metabolites. researchgate.net This highlights its potential as a precursor in microbial synthesis pathways for producing novel fluorinated compounds.

Structure-Mechanism Relationships in Biological Contexts

The relationship between the chemical structure of 3-Fluoro-4-hydroxybenzoic acid and its biological mechanism of action is a critical area of study, though specific research on this compound is limited. The principles of structure-activity relationships (SAR) suggest that the specific placement of the fluorine atom and the hydroxyl group on the benzoic acid scaffold dictates its biological interactions.

Future Research Directions and Emerging Trends

Exploration of New Synthetic Methodologies and Catalytic Systems

Traditional synthesis of 3-fluoro-4-hydroxybenzoic acid often involves methods like the demethylation of 3-fluoro-4-methoxybenzoic acid or multi-step processes starting from 4-fluorophenol. sigmaaldrich.comgoogle.comprepchem.com While effective, these batch processes can present challenges related to yield, safety, and environmental impact. Future research is trending towards more sophisticated and sustainable synthetic strategies.

Biocatalysis: Another promising frontier is the use of biocatalysis. Employing enzymes or whole-cell systems for synthesis aligns with the principles of green chemistry, offering high selectivity and reducing the need for harsh reagents and solvents. rsc.org Research into the microbial synthesis of 4-hydroxybenzoic acid (4-HBA) from renewable feedstocks has already demonstrated the potential of engineered metabolic pathways. nih.govresearchgate.net A key future direction will be the discovery or engineering of enzymes capable of performing regioselective fluorination or operating on fluorinated precursors to produce 3-fluoro-4-hydroxybenzoic acid. nih.gov Developing a biocatalytic route could provide a highly sustainable and efficient manufacturing process.

Advanced Characterization of Hydrate (B1144303) Stability and Transformation

The "hydrate" designation in 3-Fluoro-4-hydroxybenzoic Acid Hydrate signifies the incorporation of water molecules into its crystal lattice. The stability and behavior of this hydrate are critical for applications in pharmaceuticals, where phase changes can affect product efficacy and shelf-life. While basic characterization is routine, future research will delve deeper into the nuanced solid-state properties of the hydrate.

Advanced analytical techniques are essential for a comprehensive understanding. researchgate.netnih.govencyclopedia.pub Future studies will employ a combination of these methods to create a complete profile of the hydrate's behavior under various environmental conditions (temperature, humidity). For instance, Dynamic Vapor Sorption (DVS) can precisely map out the conditions under which the hydrate gains or loses water, while Powder X-ray Diffraction (PXRD) can identify any resulting changes in the crystal structure, such as transformations to an anhydrous form or a different polymorphic hydrate. nih.gov Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will continue to be used to quantify the thermal stability and dehydration energetics. nih.gov

A significant area of future research will be the detailed structural elucidation using Single Crystal X-ray Diffraction (SCXRD) and solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. encyclopedia.pub These techniques can reveal the precise location of water molecules within the crystal lattice and describe the hydrogen-bonding networks that stabilize the hydrated structure. This fundamental understanding is crucial for predicting and controlling the material's stability during manufacturing and storage.

Table 1: Advanced Techniques for Hydrate Characterization

| Technique | Application in Future Research | Reference |

|---|---|---|

| Dynamic Vapor Sorption (DVS) | To determine the critical humidity levels for hydrate formation and dehydration, assessing hygroscopicity. | nih.gov |

| Powder X-ray Diffraction (PXRD) | To monitor phase transformations during hydration/dehydration and identify potential new polymorphs. | nih.govnih.gov |

| Differential Scanning Calorimetry (DSC) | To measure the energetics of dehydration and other thermal events, establishing a thermal stability profile. | researchgate.netnih.gov |

| Thermogravimetric Analysis (TGA) | To quantify the water content and study the kinetics of the dehydration process. | researchgate.netnih.gov |

| Solid-State NMR (ssNMR) | To probe the local chemical environment of atoms within the crystal lattice, providing insight into water-molecule interactions. | encyclopedia.pub |

Development of Novel Derivatives with Enhanced Reactivity or Specific Interactions

3-Fluoro-4-hydroxybenzoic acid is a versatile scaffold for creating novel molecules. Its three functional regions—the carboxylic acid, the hydroxyl group, and the fluorinated aromatic ring—can all be modified to tune its properties. It is already known to be a precursor for compounds with biological activity, such as potent KCa2/3 pan-inhibitors, which are relevant for treating certain neurological and cardiovascular conditions. sigmaaldrich.com

Future research will systematically explore the synthesis of new libraries of derivatives. This will involve standard transformations like esterification and amidation to create a wide range of compounds for screening. The focus will be on designing molecules with specific interactions in mind. For example, derivatives could be developed to target particular enzymes or protein-protein interactions. The strategic placement of the fluorine atom is key, as it can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, and can participate in specific hydrogen bonding or dipole interactions within a biological target. The development of derivatives of the isomeric 4-fluoro-3-hydroxybenzoic acid as inhibitors of β-arylsulfotransferase IV (β-AST-IV) serves as a blueprint for this type of targeted drug design. chemicalbook.com

Table 2: Potential Derivative Classes and Target Applications

| Derivative Class | Synthetic Modification | Potential Application Area | Rationale |

|---|---|---|---|

| Esters | Reaction of the carboxylic acid with various alcohols. | Prodrugs, Liquid Crystals | Enhance membrane permeability or create molecules with mesogenic properties. |

| Amides | Reaction of the carboxylic acid with amines. | Bioactive Compounds | Introduce new hydrogen bonding donors/acceptors to improve target binding. |

| Ethers | Alkylation of the phenolic hydroxyl group. | Medicinal Chemistry | Modulate solubility and metabolic stability. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. nih.gov For a compound like 3-fluoro-4-hydroxybenzoic acid, these computational tools can accelerate discovery and optimization cycles dramatically.

One major application is in synthetic route prediction . ML models, often analogized to neural machine translation, can analyze vast databases of chemical reactions to predict the most likely outcome of a given set of reactants and reagents. capes.gov.bryoutube.com This can help chemists design more efficient pathways to 3-fluoro-4-hydroxybenzoic acid and its derivatives, avoiding costly and time-consuming trial-and-error experimentation. Retrosynthesis prediction tools can propose novel disconnections and synthetic strategies that a human chemist might overlook. nih.gov

Furthermore, AI/ML will be instrumental in predictive chemistry . By training models on existing data, researchers can predict the physicochemical properties (e.g., solubility, melting point, hydrate stability) and biological activities of new, virtual derivatives before they are ever synthesized. rsc.org This in silico screening allows for the prioritization of candidate molecules with the highest probability of success, focusing laboratory resources on the most promising compounds. This approach is particularly powerful for deciphering complex structure-activity relationships, where the subtle influence of the fluorine atom can be modeled and predicted.

Expansion into Niche Applications in Chemical Biology or Advanced Materials

While the primary applications of 3-fluoro-4-hydroxybenzoic acid are in pharmaceuticals and agrochemicals, its unique structure makes it a candidate for several niche, high-value applications. researchgate.net

Advanced Materials: Fluorinated compounds are known to impart desirable properties to polymers, such as enhanced thermal stability and chemical resistance. Future research could explore the incorporation of 3-fluoro-4-hydroxybenzoic acid as a monomer in the synthesis of high-performance polyesters or polyamides. Another exciting avenue is in the field of liquid crystals. Benzoic acid derivatives are foundational to many liquid crystal systems, and the introduction of a lateral fluorine atom can significantly influence the mesomorphic properties, leading to materials with novel electro-optical behaviors for display technologies. tandfonline.comnih.govtandfonline.commdpi.com

Chemical Biology: The fluorine atom serves as an excellent spectroscopic handle for ¹⁹F-NMR studies. researchgate.net This opens the door to using derivatives of 3-fluoro-4-hydroxybenzoic acid in fragment-based drug discovery. Small, fluorinated fragments can be screened against biological targets, with ¹⁹F-NMR used to detect binding events, providing a powerful method for identifying new starting points for drug development. Furthermore, the compound could be used to create chemical probes to study biological processes or serve as a scaffold for developing targeted covalent inhibitors, where the fluorinated ring could be tuned for specific reactivity with a target protein. The study of how related compounds like 4-hydroxybenzoic acid interact with proteins such as human serum albumin provides a basis for understanding the transport and delivery of these potential new therapeutic agents. nih.gov

Q & A

Basic: What are the common synthetic routes for 3-Fluoro-4-hydroxybenzoic Acid Hydrate, and what parameters are critical for optimizing yield and purity?

Methodological Answer:

The synthesis typically involves fluorination and hydroxylation of benzoic acid derivatives. Key routes include:

- Ester hydrolysis : Starting with ethyl 3-fluoro-4-hydroxybenzoate, hydrolysis under acidic (HCl) or basic (NaOH) conditions yields the acid hydrate. Reaction temperature (60–80°C) and pH control are critical to prevent decarboxylation .

- Direct fluorination : Electrophilic fluorination of 4-hydroxybenzoic acid using Selectfluor™ or DAST (diethylaminosulfur trifluoride). Excess fluorinating agent and inert atmosphere (N₂/Ar) minimize side reactions .

Critical Parameters : - Temperature : Elevated temperatures accelerate hydrolysis but risk decomposition.

- pH : Alkaline conditions favor ester hydrolysis but may deprotonate the hydroxyl group, altering reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- NMR :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz) due to fluorine coupling. The hydroxyl proton (δ 10–12 ppm) is exchange-broadened .

- ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm; fluorine-induced deshielding observed in adjacent carbons .

- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA) monitors purity. Retention time ~8.5 min under isocratic conditions .

- FTIR : Broad O–H stretch (2500–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C–F (1100–1200 cm⁻¹) peaks confirm structure .

Advanced: How can researchers resolve contradictions in reported bioactivity data between this compound and its structural analogs?

Methodological Answer:

Discrepancies often arise from substituent positioning (e.g., 3-fluoro vs. 4-fluoro isomers) or hydration state. Strategies include:

- Comparative SAR Studies : Synthesize analogs (e.g., 3-Fluoro-4-methoxybenzoic acid) to isolate electronic vs. steric effects .

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and hydrogen-bonding capacity. The hydrate form shows stronger hydrogen bonding vs. anhydrous form, affecting solubility and receptor binding .

- In Vitro Assays : Standardize assays (e.g., COX-2 inhibition) under controlled hydration conditions to isolate hydration-dependent activity .

Advanced: What challenges arise in multi-step synthesis of fluorinated benzoic acid derivatives, and how are they mitigated?

Methodological Answer:

- Regioselectivity : Competing fluorination at adjacent positions (e.g., 2- vs. 3-fluoro) is minimized using directing groups (e.g., methoxy) or low-temperature reactions (-20°C) .

- Side Reactions : Hydroxyl group oxidation during fluorination is prevented by protecting groups (acetyl or TBS). Deprotection with NaOH/MeOH restores the hydroxyl .

- Purification : Fluorinated byproducts (e.g., di-fluorinated isomers) are removed via pH-selective extraction (aqueous NaHCO₃ for carboxylic acid isolation) .

Basic: What are the primary applications of this compound in drug design?

Methodological Answer:

- Building Block : Synthesize nonsteroidal anti-inflammatory drugs (NSAIDs) via coupling with aryl amines (e.g., celecoxib analogs) .

- Enzyme Inhibition : The fluorine atom enhances binding to COX-2’s hydrophobic pocket, while the hydroxyl group stabilizes interactions via hydrogen bonding .

- Prodrug Development : Esterification (e.g., methyl ester) improves bioavailability; in vivo hydrolysis releases the active acid .

Advanced: How does hydration influence the physicochemical properties of this compound?

Methodological Answer:

- Solubility : The hydrate form has 2–3× higher aqueous solubility (25°C: ~12 mg/mL) vs. anhydrous form due to hydrogen-bonding with water .

- Stability : Hydration reduces hygroscopicity but may promote degradation in acidic conditions (pH < 3). Storage at 2–8°C in desiccators is recommended .

- Crystallinity : X-ray diffraction shows monoclinic crystal structure (space group P2₁/c) with water molecules forming a hydrogen-bonded network .

Advanced: What methodologies are used to study the compound’s interactions with biological targets?

Methodological Answer:

- X-ray Crystallography : Resolves binding modes with enzymes (e.g., human carbonic anhydrase II). The fluorine atom occupies a hydrophobic cleft, while the hydroxyl interacts with Thr-200 .

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD ~ 1–10 μM) to immobilized proteins .

- Molecular Dynamics (MD) Simulations : Predicts hydration effects on binding free energy (ΔG ~ -8 kcal/mol for hydrate vs. -6 kcal/mol for anhydrous form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.